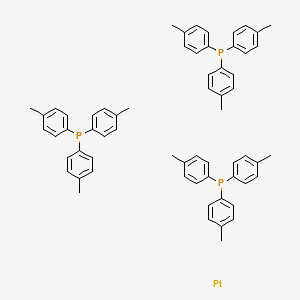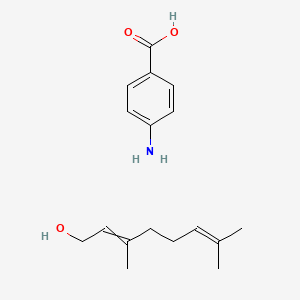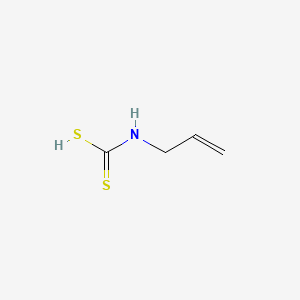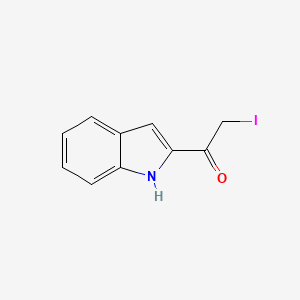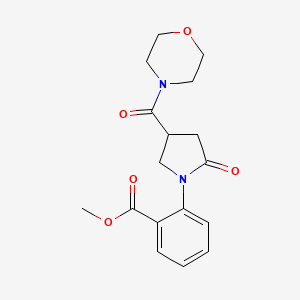
Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate is an organic compound that belongs to the class of esters It features a benzoate group attached to a pyrrolidinyl ring, which is further substituted with a morpholinocarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. One common method includes the reaction of methyl benzoate with morpholinocarbonyl-substituted pyrrolidinone in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoate ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitrating agents (HNO₃/H₂SO₄) and halogenating agents (Br₂/FeBr₃) are employed for substitution reactions
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzoate derivatives
Aplicaciones Científicas De Investigación
Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Methyl butyrate
- Ethyl acetate
Uniqueness
Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate is unique due to the presence of the morpholinocarbonyl and pyrrolidinyl groups, which impart distinct chemical and biological properties. These structural features differentiate it from simpler esters like methyl benzoate and ethyl acetate, making it a valuable compound for specialized applications .
Propiedades
Número CAS |
39630-20-1 |
|---|---|
Fórmula molecular |
C17H20N2O5 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
methyl 2-[4-(morpholine-4-carbonyl)-2-oxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C17H20N2O5/c1-23-17(22)13-4-2-3-5-14(13)19-11-12(10-15(19)20)16(21)18-6-8-24-9-7-18/h2-5,12H,6-11H2,1H3 |
Clave InChI |
IUXOHNXARPHURE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1N2CC(CC2=O)C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


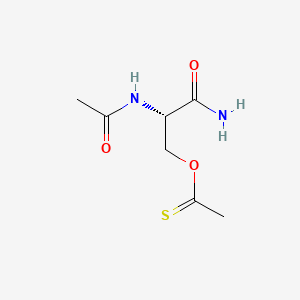
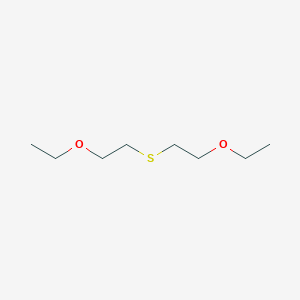

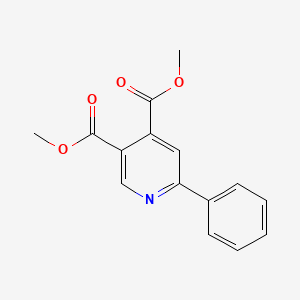
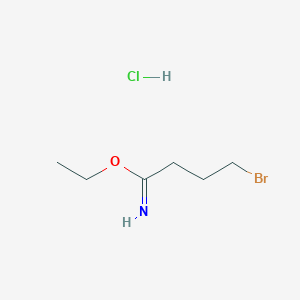
![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)
